Hexyl iodoacetate
Description
Hexyl iodoacetate (C₈H₁₅IO₂) is an alkyl ester derivative of iodoacetic acid, where a hexyl group replaces the hydroxyl hydrogen. Iodoacetate derivatives are known for their role as irreversible inhibitors of enzymes containing cysteine residues, as the iodoacetate moiety alkylates thiol (-SH) groups, disrupting enzymatic activity .
Structure
2D Structure
Properties
CAS No. |
5436-99-7 |
|---|---|
Molecular Formula |
C8H15IO2 |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
hexyl 2-iodoacetate |
InChI |
InChI=1S/C8H15IO2/c1-2-3-4-5-6-11-8(10)7-9/h2-7H2,1H3 |
InChI Key |
XJOFYNWBVZSJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl iodoacetate can be synthesized through the esterification of hexanol with iodoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Hexyl iodoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: this compound can be hydrolyzed in the presence of a base or acid to yield hexanol and iodoacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.
Major Products Formed:
Substitution Reactions: New compounds with substituted functional groups.
Reduction Reactions: Hexanol and other reduced products.
Hydrolysis: Hexanol and iodoacetic acid.
Scientific Research Applications
Hexyl iodoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the iodoacetate group into molecules.
Biology: this compound is used to study enzyme inhibition, particularly in the inhibition of cysteine proteases. It acts as an alkylating agent, modifying thiol groups in proteins.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Hexyl iodoacetate exerts its effects primarily through the alkylation of thiol groups in proteins. This modification can inhibit the activity of enzymes, particularly cysteine proteases, by forming covalent bonds with the catalytic cysteine residues .
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl Iodoacetate (CAS 623-48-3)
- Molecular Formula : C₄H₇IO₂ .
- Key Differences: The ethyl chain reduces lipophilicity compared to hexyl iodoacetate, resulting in lower molecular weight (214.00 g/mol vs. Ethyl iodoacetate is a well-characterized -SH inhibitor, effective at high concentrations (e.g., 1–5 mM) in blocking citrate formation in testis tissue .
- Applications : Used in enzymology to study cysteine-dependent processes .
Hexyl Acetate (CAS 142-92-7)
- Molecular Formula : C₈H₁₆O₂ .
- Key Differences: Lacks the reactive iodine atom, rendering it non-inhibitory. Primarily employed as a flavoring agent (e.g., in Fuji apples) due to its fruity aroma .
- Physical Properties : Volatile (boiling point ~169°C) and insoluble in water, contrasting with this compound’s predicted lower volatility and reactivity .
Enzyme Inhibitors with Similar Mechanisms
p-Chloromercuribenzoate
- Mechanism : Binds -SH groups via mercury, unlike iodoacetate’s alkylation .
- Potency : More potent than iodoacetate in citrate inhibition, effective at lower concentrations (0.1 mM vs. 1 mM for iodoacetate) .
Nitrofurans (e.g., Furacin)
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Key Functional Group |
|---|---|---|---|---|
| This compound* | 270.11 | ~200 (estimated) | Low | Iodoacetate |
| Ethyl Iodoacetate | 214.00 | 180–185 | Moderate | Iodoacetate |
| Hexyl Acetate | 144.21 | 169 | Insoluble | Acetate |
| p-Chloromercuribenzoate | 357.18 | Decomposes | Low | Mercury-thiol adduct |
*Properties inferred from analogs.
Table 2: Inhibitory Activity in Citrate Formation (Testis Tissue)
| Compound | IC₅₀ (mM) | Mechanism |
|---|---|---|
| Furacin | 0.01 | Multi-target |
| p-Chloromercuribenzoate | 0.1 | -SH binding (Hg) |
| Iodoacetate | 1.0 | -SH alkylation (I) |
| Ethyl Iodoacetate | 1.0–5.0 | -SH alkylation (I) |
Research Findings and Gaps
- This compound’s Reactivity : Predicted to inactivate cysteine-dependent enzymes (e.g., carbonyl reductase) similarly to ethyl iodoacetate but with delayed kinetics due to steric effects from the hexyl chain .
- Contradictions : While iodoacetate derivatives are less potent than nitrofurans in citrate inhibition , they excel in specificity for -SH groups, making them valuable in redox studies .
- Unanswered Questions: No direct data on this compound’s toxicity, synthesis, or metabolic fate. Comparative studies with methyl/ethyl analogs are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
